Enantioselective NOS Activity in Aortic Ring Assays
In the seminal characterization of NOS inhibitor specificity, Rees et al. (1989) demonstrated absolute enantioselectivity: L-NMMA (1–300 µM) produced concentration-dependent, endothelium-dependent contractions in rabbit aortic rings, whereas D-NMMA at 100 µM produced no effect whatsoever [1]. In the same study, L-NMMA (30 µM) inhibited acetylcholine-induced endothelium-dependent relaxation, and this inhibition was reversed by L-arginine (3–300 µM) but not by D-arginine; critically, D-NMMA (100 µM) failed to inhibit NO release from perfused aortic segments, while L-NMMA (3–300 µM) produced concentration-dependent inhibition [1].
| Evidence Dimension | Endothelium-dependent contraction/relaxation in isolated rabbit aortic rings |
|---|---|
| Target Compound Data | D-NMMA (100 µM): no effect on basal tone; no inhibition of ACh-induced relaxation |
| Comparator Or Baseline | L-NMMA (1–300 µM): produced concentration-dependent endothelium-dependent contractions; L-NMMA (30 µM) inhibited ACh-induced relaxation (reversed by L-arginine) |
| Quantified Difference | Complete absence of NOS-inhibitory activity for D-NMMA at 100 µM versus L-NMMA active across 1–300 µM (qualitative difference: active vs. inactive enantiomer) |
| Conditions | Rabbit aortic rings; endothelium-intact preparations; ACh (10–100 nM) as endothelium-dependent agonist; L-NMMA and D-NMMA applied at specified concentrations |
Why This Matters
This direct head-to-head comparison using identical tissue preparations and matched concentration ranges provides the foundational evidence that D-NMMA is a genuine inactive enantiomer suitable as a negative control, whereas L-NMMA is active even at 1 µM, precluding its use in control arms.
- [1] Rees DD, Palmer RM, Hodson HF, Moncada S. A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation. Br J Pharmacol. 1989 Feb;96(2):418-24. PMID: 2924084. View Source
